N-{[(3-acetylphenyl)amino]carbonothioyl}-3-fluorobenzamide
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Overview
Description
N-{[(3-acetylphenyl)amino]carbonothioyl}-3-fluorobenzamide, also known as BFA, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. BFA is a thiol-reactive compound that has been used to study the Golgi apparatus, a cellular organelle responsible for protein trafficking and modification.
Scientific Research Applications
N-{[(3-acetylphenyl)amino]carbonothioyl}-3-fluorobenzamide has been extensively used in scientific research to study the Golgi apparatus. The Golgi apparatus is responsible for the modification and sorting of proteins before they are transported to their final destination within the cell. This compound disrupts the structure and function of the Golgi apparatus by inhibiting the transport of proteins from the endoplasmic reticulum to the Golgi apparatus. This disruption leads to the accumulation of proteins in the endoplasmic reticulum and the fragmentation of the Golgi apparatus.
Mechanism of Action
N-{[(3-acetylphenyl)amino]carbonothioyl}-3-fluorobenzamide acts by binding to a protein called ADP-ribosylation factor (ARF), which is involved in the transport of proteins from the endoplasmic reticulum to the Golgi apparatus. This compound binds to the ARF protein and prevents it from interacting with other proteins involved in protein transport. This inhibition of protein transport leads to the disruption of the Golgi apparatus.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of tumor cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-{[(3-acetylphenyl)amino]carbonothioyl}-3-fluorobenzamide is a useful tool for studying the Golgi apparatus and protein trafficking in cells. It has several advantages, including its ability to rapidly and reversibly disrupt the Golgi apparatus. However, this compound also has limitations, including its potential toxicity and the need for careful dosing and handling.
Future Directions
For research on N-{[(3-acetylphenyl)amino]carbonothioyl}-3-fluorobenzamide include the development of new derivatives and applications, as well as the investigation of its potential therapeutic applications.
Synthesis Methods
N-{[(3-acetylphenyl)amino]carbonothioyl}-3-fluorobenzamide can be synthesized using a two-step process. The first step involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride. The second step involves the reaction of 3-fluorobenzoyl chloride with N-(3-acetylphenyl)thiourea to form this compound.
properties
IUPAC Name |
N-[(3-acetylphenyl)carbamothioyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-10(20)11-4-3-7-14(9-11)18-16(22)19-15(21)12-5-2-6-13(17)8-12/h2-9H,1H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWGMLDCJGZJFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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